1-Bromo-2-cyclopropylmethoxy-3-fluoro-5-nitro-benzene
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Overview
Description
1-Bromo-2-cyclopropylmethoxy-3-fluoro-5-nitro-benzene is an organic compound characterized by the presence of bromine, cyclopropylmethoxy, fluorine, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-cyclopropylmethoxy-3-fluoro-5-nitro-benzene typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Starting with a suitable benzene derivative, nitration is performed using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Bromination: The nitrobenzene derivative is then subjected to bromination using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Fluorination: Introduction of the fluorine atom can be achieved through electrophilic fluorination using reagents like Selectfluor.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Safety measures and environmental considerations are crucial in industrial settings to handle the reactive intermediates and hazardous reagents involved.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-cyclopropylmethoxy-3-fluoro-5-nitro-benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Oxidation: The cyclopropylmethoxy group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Substitution: Formation of azides, thiocyanates, or substituted amines.
Reduction: Formation of 1-amino-2-cyclopropylmethoxy-3-fluoro-5-nitro-benzene.
Oxidation: Formation of carboxylic acids or aldehydes depending on the extent of oxidation.
Scientific Research Applications
1-Bromo-2-cyclopropylmethoxy-3-fluoro-5-nitro-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Potential use in the study of enzyme inhibition and receptor binding due to its unique functional groups.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Bromo-2-cyclopropylmethoxy-3-fluoro-5-nitro-benzene depends on its application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Molecular Targets and Pathways:
Enzymes: Potential targets include kinases, proteases, and other enzymes involved in metabolic pathways.
Receptors: May interact with G-protein coupled receptors (GPCRs) or ion channels, influencing cellular signaling mechanisms.
Comparison with Similar Compounds
1-Bromo-2-fluoro-3-methyl-5-nitrobenzene: Similar in structure but with a methyl group instead of a cyclopropylmethoxy group.
1-Bromo-3-chloro-5-fluorobenzene: Lacks the nitro and cyclopropylmethoxy groups, making it less complex.
1-Bromo-2-(cyclopropylmethoxy)-3-fluoro-5-(trifluoromethyl)benzene: Contains a trifluoromethyl group, which can significantly alter its chemical properties and reactivity.
Uniqueness: 1-Bromo-2-cyclopropylmethoxy-3-fluoro-5-nitro-benzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the cyclopropylmethoxy group, in particular, can influence its steric and electronic properties, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-bromo-2-(cyclopropylmethoxy)-3-fluoro-5-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO3/c11-8-3-7(13(14)15)4-9(12)10(8)16-5-6-1-2-6/h3-4,6H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXCOJIJTIEOFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2Br)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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